(S)-Menthiafolic acid
Description
Significance of Menthiafolic Acid as a Monoterpenoid Derivative
Menthiafolic acid belongs to the vast and diverse class of natural products known as monoterpenoids. These compounds are built from two isoprene (B109036) units and are responsible for many of the characteristic aromas and flavors found in plants. The significance of menthiafolic acid lies in its function as a precursor molecule. smolecule.com
In viticulture and oenology, it is primarily recognized as the key precursor to wine lactone, a potent aroma compound that imparts specific sensory characteristics to wine. smolecule.comnih.gov Menthiafolic acid often exists in plants, especially grapes, in a non-volatile form as a glucose ester. nih.govmedchemexpress.comresearchgate.net During the fermentation processes, including alcoholic and malolactic fermentation, this ester can be hydrolyzed, releasing the free (S)-menthiafolic acid, which can then be chemically transformed into wine lactone, thereby influencing the final aroma profile of the wine. nih.govmedchemexpress.comresearchgate.net Beyond grapes, menthiafolic acid and its related glucose esters are part of a broader group of metabolites found in plants like Eucalyptus, which are studied for their potential biological activities. researchgate.netresearchgate.net
| Identifier | Value |
|---|---|
| CAS Number | 75979-26-9 |
| IUPAC Name | (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Canonical SMILES | CC(=CCCC(C)(C=C)O)C(=O)O |
| Isomeric SMILES | C/C(=C\CCC@@(C=C)O)/C(=O)O |
| InChI Key | SSKWMOQUUQAJGV-QEHWCHDUSA-N |
Data sourced from reference smolecule.com.
Emphasis on the (S)-Enantiomer in Academic Research Contexts
Stereochemistry is crucial in the function of natural molecules, and menthiafolic acid is no exception. Academic research places a strong emphasis on the (S)-enantiomer. Enantioselective analysis using techniques like gas chromatography-mass spectrometry (GC-MS) has demonstrated that the (S)-configuration is the predominant form of menthiafolic acid found in grape juices and wines. nih.govresearchgate.netscience.gov
This prevalence is significant because the conversion of menthiafolic acid to wine lactone is enantioselective. The specific stereoisomer of wine lactone formed, and thus the resulting aroma, is dependent on the stereochemistry of the precursor acid. nih.gov Research on aged Chardonnay wine, for instance, has shown a direct relationship between the relative proportions of (R)- and this compound and the resulting ratio of wine lactone enantiomers. nih.govresearchgate.net This finding solidified the role of this compound as the major natural precursor to wine lactone in aged wines, making its study essential for understanding aroma development over time. nih.gov
Historical Context of Menthiafolic Acid Research in Viticulture and Plant Metabolomics
The discovery and characterization of this compound are relatively recent in the history of natural product chemistry. Initial reports of its isolation emerged in the late 1990s and early 2000s from the alkaline hydrolysis of extracts from Acacia concinna pods, marking the first documentation of its natural occurrence. smolecule.com
Its relevance to viticulture and plant metabolomics, however, was not established until later. A pivotal 2015 study significantly advanced the field by quantifying menthiafolic acid in a wide range of samples, including 28 white wines, four Shiraz wines, and, for the first time, six white grape juice samples. nih.govresearchgate.netscience.gov The study detected its presence in nearly all wine samples and all juice samples analyzed, with concentrations varying by cultivar and vintage. smolecule.comresearchgate.net For example, analyses confirmed its presence in Gewürztraminer and Chardonnay grape juices. smolecule.com This research provided the first concrete evidence of its widespread occurrence in Vitis vinifera and established its role as a grape-derived metabolite that is transformed during winemaking. nih.govresearchgate.netawri.com.au The compound has since been identified in other plant species, highlighting its broader role in plant biochemistry. smolecule.com
| Sample Type | Concentration Range (μg/L) |
|---|---|
| White Grape Juice (6 samples) | 16 - 236 |
| Wine (32 total samples, 1 not detected) | 26 - 342 |
Data from a 2015 study quantifying the compound in 28 white wines, 4 Shiraz wines, and 6 white grape juice samples. nih.govresearchgate.netscience.gov
| Family | Species | Common Name |
|---|---|---|
| Fabaceae | Acacia concinna | Shikakai |
| Fabaceae | Parkinsonia aculeata | Mexican Palo Verde |
| Vitaceae | Vitis vinifera | Common Grape Vine |
| Apiaceae | Anethum graveolens | Dill |
| Arecaceae | Euterpe oleracea | Açaí Palm |
| Piperaceae | Piper crocatum | Celebes Pepper |
Data sourced from references smolecule.commedchemexpress.comlu.se.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75979-26-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m1/s1 |
InChI Key |
SSKWMOQUUQAJGV-QEHWCHDUSA-N |
Isomeric SMILES |
C/C(=C\CC[C@@](C)(C=C)O)/C(=O)O |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Menthiafolic Acid
Presence and Concentration Profiles in Vitis vinifera L. Cultivars
Studies have confirmed the presence of (S)-menthiafolic acid in grapes and wine, highlighting its role in the development of wine's aromatic profile.
Menthiafolic Acid in Grape Juice Samples
This compound has been detected and quantified in white grape juice samples. researchgate.netnih.gov Research involving the analysis of six white grape juice samples revealed concentrations ranging from 16 to 236 micrograms per liter (μg/L). researchgate.netnih.govscience.gov For instance, Gewürztraminer juices have been found to contain higher baseline levels of menthiafolic acid (236 μg/L) compared to Chardonnay (16 μg/L), indicating that the concentration can vary depending on the grape cultivar. Some of the menthiafolic acid found in wine is generated from its glucose ester, which is derived from the grapes, during the processes of alcoholic and malolactic fermentation. researchgate.netnih.govscience.govmedchemexpress.com
Table 1: Concentration of Menthiafolic Acid in White Grape Juice
| Grape Cultivar | Concentration Range (μg/L) |
|---|---|
| White Grape Cultivars (general) | 16 - 236 |
| Gewürztraminer | up to 236 |
Menthiafolic Acid Levels in White and Red Wines
This compound is a common constituent of both white and red wines. researchgate.netnih.govscience.gov An analysis of 28 white wines and four Shiraz (red) wines showed that the compound was present in all but one of the samples. researchgate.netnih.gov The concentrations in these wines varied significantly, ranging from 26 to 342 μg/L. researchgate.netnih.govscience.gov Enantioselective analysis has confirmed that in wines with high concentrations, the menthiafolic acid is predominantly in the (S)-configuration. researchgate.netnih.gov
Table 2: Concentration of Menthiafolic Acid in Wine
| Wine Type | Number of Samples Analyzed | Concentration Range (μg/L) |
|---|---|---|
| White Wines | 28 | 26 - 342 |
Identification of Menthiafolic Acid Glucose Esters in Plant Species
Menthiafolic acid also exists in plants as glucose esters, which are glycosylated forms of the acid.
Occurrence in Eucalyptus Genus
The genus Eucalyptus is a significant source of monoterpene acid glucose esters, including those of menthiafolic acid. nih.gov In recent years, over 20 such esters have been described from trees in this genus, all based on either menthiafolic acid or its isomer, oleuropeic acid. nih.govresearchgate.net For example, a phytochemical investigation of Blue Gum (Eucalyptus globulus) leaves led to the identification of new monoterpene acid and gallic acid glucose esters. nih.govcabidigitallibrary.orgacs.org Similarly, new chromenone glucosides acylated with monoterpene acids have been isolated from the leaves of Eucalyptus camaldulensis var. obtusa. dntb.gov.ua
Broader Distribution of Monoterpene Acid Glucose Esters in the Plant Kingdom
While the structural diversity and distribution of monoterpene acid glucose esters are considered lower than that of monoterpene glycosides, they are not limited to the Eucalyptus genus. nih.govresearchgate.net The glycosylation of lipophilic small molecules to form glucose esters is a process that produces many important secondary metabolites in plants. researchgate.net Although less common than O-glycosides, an increasing number of monoterpene acid glucose esters have been identified in various plants in recent years. researchgate.net These compounds often contain phenolic aglycones and at least one α,β-unsaturated carbonyl group. nih.gov
Biosynthetic Pathways and Precursor Metabolism of S Menthiafolic Acid
Enzymatic Pathways Leading to Menthiafolic Acid Formation in Plants
In grapevines (Vitis vinifera), the synthesis of monoterpenes, the class of compounds to which menthiafolic acid belongs, is predominantly managed by the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netnih.gov This pathway generates the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the foundational building blocks for all terpenoids. mdpi.comnih.gov
Cytochrome P450 monooxygenases (CYPs) are a versatile family of enzymes crucial for the diversification of secondary metabolites in plants, including monoterpenes. nih.govnih.gov These enzymes catalyze a wide array of oxidative reactions, such as hydroxylation, epoxidation, and ring rearrangement. nih.govnih.gov In the context of menthiafolic acid's biosynthesis, CYPs are responsible for the oxidative functionalization of a monoterpene precursor skeleton. frontiersin.org While the specific P450 enzymes that catalyze the final oxidation steps to form menthiafolic acid from its direct monoterpene precursor in grapes have not been fully elucidated, their role is inferred from their well-documented function in creating the vast diversity of oxidized monoterpenoids found in the plant kingdom. nih.govfrontiersin.org The process involves the introduction of oxygen atoms to a foundational C10 monoterpene backbone, leading to the formation of the carboxylic acid and hydroxyl groups characteristic of menthiafolic acid.
The initial and rate-limiting step of the MEP pathway in grapevines is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase, which is encoded by the VviDXS gene. researchgate.netfrontiersin.org The expression of this gene is a critical control point for the metabolic flux towards monoterpene biosynthesis. frontiersin.org Studies have shown a correlation between the expression levels of VviDXS and the accumulation of monoterpene compounds in grape berries, particularly around the onset of ripening (véraison). frontiersin.org Increased expression of VviDXS leads to a greater supply of IPP and DMAPP, which are subsequently converted into geranyl diphosphate (GPP), the direct precursor for all monoterpenes. frontiersin.org This upregulation of the MEP pathway, governed by VviDXS expression, is therefore fundamental to the synthesis of the monoterpene precursors that are later oxidized to form menthiafolic acid.
Formation Mechanisms of Menthiafolic Acid During Fermentation Processes
While menthiafolic acid is present in grape juice, its concentration can be significantly altered during the winemaking process through the enzymatic activities of yeast and bacteria. nih.gov Much of the compound exists in grapes in a non-volatile, bound form, which is released during fermentation. nih.govmdpi.com
In grape juice, a substantial portion of menthiafolic acid is found as a glucose ester, a glycosidically bound and non-aromatic precursor. nih.govresearchgate.net During alcoholic fermentation, yeast species, primarily Saccharomyces cerevisiae, produce β-glucosidase enzymes. These enzymes are capable of hydrolyzing the ester bond, releasing the free, volatile (S)-menthiafolic acid from its glucose conjugate. nih.gov This enzymatic release is a key mechanism for the increase in free menthiafolic acid observed in wine compared to the initial grape must. nih.gov Model fermentation experiments have confirmed that the grape-derived menthiafolic acid glucose ester serves as a significant precursor pool for the compound in the final wine. nih.gov
Table 1: Menthiafolic Acid Concentrations in Grape Juice and Wine
| Sample Type | Number of Samples | Concentration Range (μg/L) | Reference |
| White Grape Juice | 6 | 16 - 236 | nih.gov |
| White Wines | 28 | 26 - 342 | nih.gov |
| Shiraz Wines | 4 | Detected in 3 of 4 | nih.gov |
Malolactic fermentation (MLF) is a secondary fermentation conducted by lactic acid bacteria (LAB), most commonly Oenococcus oeni. nih.govwikipedia.org This process is known to modify a wine's flavor and aromatic profile. wikipedia.orgiastate.edu Research indicates that MLF can also contribute to the liberation of menthiafolic acid from its glucosylated precursor. nih.gov The enzymatic machinery of O. oeni and other LAB can exhibit glycosidase activity, further hydrolyzing any remaining menthiafolic acid glucose esters that were not fully processed during the primary alcoholic fermentation. nih.gov This results in an additional increase in the concentration of free this compound, thereby influencing the final sensory characteristics of the wine. nih.gov
Intermediates and Precursors to Menthiafolic Acid in Plant Metabolism
The biosynthesis of this compound begins with primary metabolites that enter the MEP pathway within the plant's plastids. researchgate.netnih.gov
The pathway proceeds as follows:
IPP and DMAPP Formation: The MEP pathway synthesizes the C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov
Geranyl Diphosphate (GPP) Synthesis: The enzyme geranyl diphosphate synthase joins one molecule of IPP and one of DMAPP to form geranyl diphosphate (GPP), the C10 direct precursor to all monoterpenes. frontiersin.org
Monoterpene Skeleton Formation: GPP is then cyclized or otherwise modified by a variety of terpene synthase enzymes (TPSs) to form the diverse array of C10 monoterpene hydrocarbons and alcohols that serve as the backbones for further modification. researchgate.netresearchgate.net
Oxidative Functionalization: These monoterpene skeletons undergo subsequent oxidation, a process catalyzed by cytochrome P450 enzymes. nih.govfrontiersin.org It is through these sequential hydroxylations and oxidations that a monoterpene, such as geraniol (B1671447) or a related acyclic structure, is converted into the more complex this compound.
Table 2: Key Precursors in the Biosynthesis of this compound
| Precursor/Intermediate | Pathway/Enzyme Class | Role | Reference |
| Isopentenyl Diphosphate (IPP) | MEP Pathway | C5 Building Block | mdpi.comnih.gov |
| Dimethylallyl Diphosphate (DMAPP) | MEP Pathway | C5 Building Block | mdpi.comnih.gov |
| Geranyl Diphosphate (GPP) | Geranyl Diphosphate Synthase | C10 Monoterpene Precursor | frontiersin.org |
| Acyclic Monoterpene | Terpene Synthases (TPSs) | Carbon Skeleton | researchgate.netresearchgate.net |
| Menthiafolic Acid Glucose Ester | Glycosyltransferases | Bound, non-volatile form in grapes | nih.govresearchgate.net |
Consideration of (E)-8-Carboxylinalool as a Precursor
The biosynthesis of this compound is thought to proceed through the precursor (E)-8-carboxylinalool. This hypothesis is supported by the well-documented metabolism of the monoterpenol linalool (B1675412) in various plant species. Linalool and another common monoterpenol, geraniol, often undergo oxidation at the C8 position. This oxidation is a stepwise process, initiated by hydroxylation to form 8-hydroxylinalool, which is then further oxidized to an aldehyde and finally to 8-carboxylinalool frontiersin.org.
Research has shown that cytochrome P450 enzymes are responsible for the allylic oxidation of linalool, leading to the formation of 8-hydroxylinalool and 8-carboxylinalool nih.gov. In Arabidopsis, two cytochrome P450 enzymes, CYP71B31 and CYP76C3, have been shown to metabolize both enantiomers of linalool into various oxygenated products nih.gov. The resulting alcohol and carboxylic acid derivatives are often not stored in their free forms but are typically found as glycosides within the plant frontiersin.org. This accumulation of glycosylated linalool derivatives, such as glycosylated 8-hydroxylinalool in Arabidopsis leaves, lends strong support to the role of (E)-8-carboxylinalool as the direct aglycone precursor to this compound nih.gov. The beetle Phaedon cochleariae has been observed to avoid cabbage leaves treated with 8-hydroxylinalool or 8-carboxylinalool, suggesting a role for these compounds and their glycosides in plant defense frontiersin.org.
Table 1: Key Enzymes and Metabolites in the Proposed Biosynthesis of the this compound Aglycone
| Metabolite/Enzyme | Role |
| Linalool | Initial monoterpenol precursor. |
| Cytochrome P450 Enzymes | Catalyze the stepwise oxidation of linalool at the C8 position. |
| (E)-8-Hydroxylinalool | An intermediate alcohol formed from the hydroxylation of linalool. |
| (E)-8-Carboxylinalool | The carboxylic acid derivative formed from the oxidation of 8-hydroxylinalool; the proposed aglycone precursor of this compound. |
Glycosylation of Small Lipophilic Molecules and Glucose Ester Formation
Glycosylation is a common metabolic process in plants that involves the attachment of sugar moieties to small molecules, such as the proposed precursor (E)-8-carboxylinalool. This process is catalyzed by a large and diverse family of enzymes known as glycosyltransferases. The addition of a sugar molecule, typically glucose, increases the water solubility of lipophilic compounds, which facilitates their transport and storage within the plant cell, often in the vacuole.
The formation of a glucose ester, as is present in this compound, is a specific type of glycosylation where the sugar is attached to a carboxylic acid group via an ester linkage. This reaction is generally catalyzed by UDP-glycosyltransferases (UGTs), which utilize an activated sugar donor, most commonly UDP-glucose. The reaction involves the transfer of the glucosyl moiety from UDP-glucose to the carboxyl group of the acceptor molecule, in this case, (E)-8-carboxylinalool.
Acetal derivatives that are formed when a monosaccharide reacts with an alcohol in the presence of an acid catalyst are known as glycosides libretexts.org. The formation of these glycosides is a reversible reaction and involves the loss of a water molecule libretexts.orgbyjus.com. While the specific UGT responsible for the synthesis of this compound has not yet been identified, the general mechanism of glucose ester formation from carboxylic acids is a well-established pathway in plant secondary metabolism.
Table 2: General Steps in the Glycosylation of a Carboxylic Acid Precursor
| Step | Description |
| Activation of the Sugar Donor | Glucose is activated by conversion to UDP-glucose. |
| Enzyme-Substrate Binding | A specific UDP-glycosyltransferase (UGT) binds both the acceptor molecule ((E)-8-carboxylinalool) and the activated sugar donor (UDP-glucose). |
| Glucosyl Transfer | The UGT catalyzes the transfer of the glucose moiety from UDP-glucose to the carboxyl group of the acceptor molecule, forming a glucose ester linkage. |
| Product Release | The final glycosylated product, this compound, and UDP are released from the enzyme. |
Stereochemical Investigations of S Menthiafolic Acid
Predominant Enantiomeric Configuration in Natural Sources
(S)-Menthiafolic acid is the predominantly occurring enantiomer in various natural sources, most notably in grapes and wine. wineberserkers.combris.ac.ukresearchgate.netnih.gov Studies have consistently shown that in samples with high concentrations of menthiafolic acid, the (S)-configuration is the major form. wineberserkers.combris.ac.ukresearchgate.netnih.gov This compound has been detected in a range of white and red wines, as well as in white grape juice. wineberserkers.combris.ac.ukresearchgate.netnih.gov
The concentration of menthiafolic acid in wine can vary significantly, with reported levels ranging from 26 to 342 µg/L. wineberserkers.combris.ac.ukresearchgate.netnih.gov In grape juice, concentrations have been found to be between 16 and 236 µg/L. wineberserkers.combris.ac.ukresearchgate.netnih.gov The presence of this compound is not limited to its free form; it can also be generated from its glucose ester during alcoholic and malolactic fermentation. wineberserkers.combris.ac.ukresearchgate.netnih.gov
| Sample Type | Concentration Range (µg/L) |
|---|---|
| White and Shiraz Wines | 26 - 342 |
| White Grape Juice | 16 - 236 |
Enantioselective Analysis Methodologies for this compound
The determination of the enantiomeric composition of menthiafolic acid is crucial for understanding its role in flavor development. Enantioselective gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed for this purpose. wineberserkers.combris.ac.ukresearchgate.netnih.gov This method allows for the separation and quantification of the (R)- and (S)-enantiomers, confirming the predominance of the (S)-form in natural samples. wineberserkers.combris.ac.ukresearchgate.netnih.gov The analysis of menthiafolic acid and its transformation products, such as wine lactone, provides valuable insights into the stereochemical changes that occur during wine aging. wineberserkers.combris.ac.ukresearchgate.netnih.gov
Stereoselective Transformations Involving this compound
This compound is a direct precursor to wine lactone, a compound with a significant impact on the aroma of aged wines. The conversion is a slow, acid-catalyzed hydrolysis and cyclization reaction that occurs during wine maturation. bris.ac.uknih.gov The stereochemistry of the starting menthiafolic acid influences the enantiomeric composition of the resulting wine lactone.
In a study of a four-year-old Chardonnay wine, enantioselective analysis revealed the presence of the 3R,3aR,7aS isomer of wine lactone, which was the enantiomer of the form previously identified as the sole isomer in younger wines. wineberserkers.combris.ac.ukresearchgate.netnih.gov This less odorous enantiomer constituted 69% of the total wine lactone in the aged wine sample. wineberserkers.combris.ac.ukresearchgate.netnih.gov The predicted ratio of wine lactone enantiomers, based on the relative proportions of (R)- and this compound in the wine and the enantioselectivity of the hydrolysis at a typical wine pH of 3.0, closely matched the measured ratio. wineberserkers.combris.ac.ukresearchgate.netnih.gov This finding strongly supports the role of menthiafolic acid as the primary precursor to wine lactone. wineberserkers.combris.ac.ukresearchgate.netnih.gov
| Wine Lactone Enantiomer | Percentage of Total Wine Lactone |
|---|---|
| 3R,3aR,7aS isomer | 69% |
| Other isomer(s) | 31% |
The pH of the wine plays a critical role in the hydrolytic conversion of menthiafolic acid to wine lactone and influences the enantiomeric excess (ee) of the product. nih.gov In model hydrolysis experiments of a related compound, (6R)-(E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid, the ee of the resulting wine lactone was found to be greater at a higher pH when conducted at room temperature. nih.gov For instance, hydrolysis at pH 3.4 resulted in an enantiomeric excess of up to 60%. nih.gov However, when the hydrolysis was performed at elevated temperatures (45 °C), the wine lactone produced was nearly racemic, indicating a loss of stereoselectivity. nih.gov These findings highlight the sensitivity of the cyclization reaction to both pH and temperature, which are key variables during wine aging.
| pH | Enantiomeric Excess (ee) |
|---|---|
| 3.0 | Near-racemic at 45°C |
| 3.2 | Near-racemic at 45°C |
| 3.4 | Up to 60% |
Discrepancies between In Vitro Hydrolysis and In Vivo Formation during Aging
While in vitro studies provide valuable insights into the chemical transformation of menthiafolic acid, the in vivo formation of wine lactone during the aging of wine is a more complex process. The slow, acid-catalyzed conversion observed in laboratory settings is considered a significant pathway, particularly in wines that are several years old. nih.gov However, the direct correlation of these rates to the complex matrix of wine, which contains numerous other reactive compounds, presents a challenge.
While direct microbial conversion of menthiafolic acid to wine lactone has not been extensively documented, the metabolic activities of yeasts and bacteria during fermentation and aging are known to significantly alter the chemical composition of wine. nih.govmdpi.com For instance, some menthiafolic acid can be generated from its glucose ester during alcoholic and malolactic fermentation, indicating microbial enzymatic activity on a precursor. wineberserkers.combris.ac.ukresearchgate.netnih.gov
Oxidative processes are also integral to wine aging and can lead to the formation of various aroma compounds. mdpi.com The initial oxidation of linalool (B1675412) to (E)-8-carboxylinalool (menthiafolic acid) is catalyzed by a cytochrome P450 enzyme in grapes. bris.ac.uk It is plausible that further oxidative reactions during aging could influence the rate of wine lactone formation or lead to alternative transformation pathways. The interplay between acid-catalyzed hydrolysis, potential microbial activities, and the oxidative environment of the wine likely all contribute to the final concentration and enantiomeric ratio of wine lactone in aged wines. Further research is needed to fully elucidate the specific contributions of these pathways to the in vivo formation of this important aroma compound.
Chemical Transformations and Reaction Mechanisms of S Menthiafolic Acid
Non-Enzymatic Acid-Catalyzed Cyclization to Wine Lactone
A key transformation of (S)-menthiafolic acid is its slow, non-enzymatic cyclization to form wine lactone under the acidic conditions typically found in wine (pH 3.0-3.2). nih.govresearchgate.net This reaction is significant because it demonstrates that menthiafolic acid is a major precursor to wine lactone, particularly in aged wines. researchgate.net The conversion is hydrolytic and its rate suggests that while it may not be a primary contributor to wine lactone in very young wines, its importance grows as the wine matures over several years. researchgate.net
The stereochemistry of this reaction is of particular interest. The hydrolysis of the (S)-enantiomer of menthiafolic acid contributes to the formation of specific isomers of wine lactone. For instance, in an older Chardonnay, the presence of the (3R,3aR,7aS) isomer of wine lactone was identified for the first time, and it was the predominant form. nih.gov The observed ratio of wine lactone enantiomers in this wine was consistent with the predicted ratio based on the hydrolytic conversion of the (R)- and this compound present, supporting the role of menthiafolic acid as the primary precursor. nih.govresearchgate.net
Mechanistic Insights into Lactone Formation
The mechanism of lactone formation from this compound in an acidic aqueous solution involves a series of steps initiated by the protonation of the molecule. The acidic environment of wine facilitates the protonation of the tertiary alcohol and the double bond, leading to the formation of a carbocation intermediate. This is followed by an intramolecular nucleophilic attack by the carboxylic acid group on the carbocation, leading to the formation of the lactone ring.
The process is stereoselective, meaning the specific three-dimensional arrangement of the starting this compound molecule influences the stereochemistry of the resulting wine lactone isomers. nih.gov The formation of the weakly odorous (3R,3aR,7aS) enantiomer of wine lactone from the hydrolysis of menthiafolic acid highlights the complexity of aroma development during wine aging. nih.gov
Transition State Analysis via Quantum Chemistry Calculations
To gain deeper insight into the reaction mechanism, quantum chemistry calculations have been employed to analyze the transition states involved in the cyclization of similar terpene-derived acids to wine lactone. researchgate.net These computational studies help to determine the energy barriers for different reaction pathways, such as the initial cyclization and subsequent hydride shifts of the carbocation intermediates. researchgate.net
For the conversion of a related precursor, the transition states were found to have relatively low energy barriers (less than 55 kJ/mol). researchgate.net By comparing the reaction barriers for the formation of the eight possible configurations of wine lactone, researchers can predict which isomers are most likely to form. This type of analysis provides a theoretical framework that complements experimental observations, explaining the observed enantiomeric excess of certain wine lactone isomers formed from the acid-catalyzed cyclization. researchgate.net
Role of the α,β-Unsaturated Carbonyl Group in Reactivity
This electronic effect has two major consequences:
Deactivation towards Electrophilic Addition: The electron-withdrawing nature of the carbonyl group deactivates the carbon-carbon double bond towards attack by electrophiles (electron-seeking reagents). uomosul.edu.iq
Activation towards Nucleophilic Addition: Conversely, this polarization makes the β-carbon partially positive and thus susceptible to attack by nucleophiles (electron-rich reagents). uomosul.edu.iqrsc.org This type of reaction, known as nucleophilic addition or Michael addition, is a characteristic reactivity pattern for α,β-unsaturated carbonyl compounds. nih.gov
This inherent reactivity means that the α,β-unsaturated carbonyl moiety can interact with various biological molecules and is responsible for many of the pharmacological activities observed in compounds containing this feature. nih.govfrontiersin.org The reactivity can be fine-tuned by modifications to the structure, influencing whether the compound participates in Michael addition, acts as a radical scavenger, or undergoes other reactions. nih.gov
Stability Considerations and Degradation Pathways in Different Matrices
The stability of this compound is highly dependent on the chemical environment, particularly pH and temperature. As established, in acidic matrices like wine, it undergoes a slow degradation pathway via acid-catalyzed cyclization to form wine lactone. nih.gov
General principles of chemical stability suggest that compounds with functional groups like esters and glycosidic bonds are susceptible to hydrolysis under acidic or alkaline conditions, a process that can be accelerated by higher temperatures. nih.govresearchgate.net For instance, studies on stevioside, a glycosidic compound, showed good stability at a pH range of 2–6.5 at 50°C but experienced significant degradation (up to 55%) at pH 3 and 80°C after 72 hours. researchgate.net Complete degradation was observed at pH 2 and 80°C. researchgate.net
Synthetic Methodologies and Organic Synthesis Research of Menthiafolic Acid
Approaches to Chiral Synthesis of (S)-Menthiafolic Acid
A direct and established method for the chiral synthesis of this compound is not prominently reported in scientific literature. However, the synthesis of the racemic mixture of (E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid has been achieved through a straightforward and environmentally conscious methodology utilizing microwave energy. This approach provides a foundational framework upon which a chiral synthesis could be developed.
To achieve the synthesis of the specific (S)-enantiomer, several established strategies for asymmetric synthesis could be hypothetically applied:
Enzymatic Resolution: A promising approach involves the enzymatic resolution of a racemic mixture of menthiafolic acid or a suitable precursor. Lipases are frequently employed in the stereoselective synthesis of terpenoids. For instance, lipase-mediated resolution has been successfully used to separate enantiomers of intermediates in the synthesis of wine lactone, a closely related compound. This method could potentially be adapted to selectively acylate or hydrolyze one enantiomer of a menthiafolic acid ester, allowing for the separation of the desired (S)-enantiomer.
Chiral Auxiliaries: The use of chiral auxiliaries is a classic strategy in asymmetric synthesis. A racemic precursor to menthiafolic acid could be reacted with a chiral auxiliary to form diastereomers, which could then be separated by chromatography or crystallization. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.
Asymmetric Catalysis: The development of an asymmetric catalytic method would be a more elegant and efficient approach. This could involve an asymmetric epoxidation of a precursor olefin followed by a stereospecific ring-opening, or an asymmetric allylic substitution to introduce the chiral center at the C6 position.
While these approaches are speculative in the direct context of this compound, they are well-established in the synthesis of other chiral monoterpenes and represent viable avenues for future research.
Synthetic Strategies for Related Monoterpene Acids and Lactones
The synthesis of structurally related monoterpene acids and lactones provides valuable insights into potential synthetic routes for menthiafolic acid. These strategies often employ powerful reactions for the construction of complex molecular architectures with high stereocontrol.
Intramolecular Diels-Alder Reactions in Related Synthesis
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of bicyclic systems commonly found in terpenoids. In the context of synthesizing complex terpenes, the IMDA reaction of appropriately substituted trienes can rapidly generate intricate carbocyclic frameworks. While a direct application to the acyclic menthiafolic acid is not immediately apparent, the principles of the IMDA reaction are central to the synthesis of many related monoterpene lactones which often feature cyclic structures. The reaction's ability to set multiple stereocenters in a single step makes it a highly efficient strategy.
Asymmetric Synthesis Techniques
The broader field of asymmetric synthesis offers a plethora of techniques applicable to the synthesis of chiral monoterpenes. These include:
Substrate-Controlled Diastereoselective Reactions: Utilizing existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.
Reagent-Controlled Asymmetric Reactions: Employing chiral reagents to induce enantioselectivity. Examples include asymmetric dihydroxylation and asymmetric epoxidation.
Catalyst-Controlled Enantioselective Reactions: Using chiral catalysts to create stereocenters with high enantiomeric excess. This is often the most efficient and atom-economical approach.
For instance, the enantioselective synthesis of chiral lactones, which are structurally related to the cyclized form of menthiafolic acid (wine lactone), has been achieved through various methods including asymmetric hydrogenation of ketoesters catalyzed by chiral iridium complexes.
Mechanistic Studies of Synthetic Transformations
Understanding the mechanisms of the reactions used in synthesis is crucial for optimizing conditions and predicting outcomes. For the synthesis of menthiafolic acid and related compounds, several mechanistic aspects are of particular importance.
Elucidation of Reaction Mechanisms in Cascade Synthesis
The biosynthesis of terpenoids in nature often involves elegant cascade reactions, where a single precursor is converted into a complex product through a series of intramolecular reactions. These enzymatic processes are initiated by the formation of a carbocation, which then undergoes a series of cyclizations and rearrangements. The study of these biosynthetic pathways can inspire the development of biomimetic synthetic strategies. For example, acid-catalyzed cyclization of terpene precursors can lead to a variety of cyclic products, and understanding the factors that control the reaction pathway is a key area of research. The mechanism of such cyclizations often involves the formation of key carbocationic intermediates, and the stability of these intermediates dictates the final product distribution.
Advanced Analytical Chemistry Approaches for S Menthiafolic Acid Research
Quantification Methodologies
Accurate quantification of (S)-Menthiafolic acid is critical for understanding its metabolic role and distribution. Modern analytical approaches have moved towards highly sensitive and specific mass spectrometry-based methods to overcome the limitations of older techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the quantification of various metabolites, including acidic compounds, after appropriate derivatization. nih.gov For folate derivatives like Menthiafolic acid, which are non-volatile, a derivatization step is essential to convert them into thermally stable and volatile compounds suitable for GC analysis. nih.gov This process typically involves esterification of the carboxylic acid groups.
The GC separates the derivatized analytes based on their boiling points and interaction with the stationary phase of the column. mdpi.com Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing both qualitative identification based on the fragmentation pattern and quantitative data based on ion abundance. nih.gov The use of Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by focusing on specific fragment ions characteristic of the target analyte. nih.gov
| Parameter | Typical Condition for Derivatized Acid Analysis | Purpose |
|---|---|---|
| GC Column | HP-5ms (or equivalent 5% Phenyl Methyl Siloxane) | Separates compounds based on boiling point and polarity. mdpi.com |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. nih.gov |
| Oven Program | Initial temp 55-75°C, ramped to 280-300°C | Ensures separation of compounds with different volatilities. nih.govthepharmajournal.com |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |
| MS Ionization | Electron Ionization (EI) | Standard, robust method for creating reproducible fragmentation patterns. |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Full Scan for identification. nih.gov |
Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) for Stereochemical Characterization
Distinguishing between stereoisomers is crucial, as different enantiomers can exhibit varied biological activities. Enantioselective GC-MS is the definitive method for separating and quantifying individual enantiomers like this compound from its (R)-counterpart. This technique utilizes a chiral stationary phase (CSP) within the GC column. nih.gov
The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the CSP, leading to different retention times. Following separation, the mass spectrometer provides detection and quantification for each distinct enantiomer. nih.gov The choice of the chiral column is critical and depends on the specific chemical properties of the analyte.
| Chiral Stationary Phase (CSP) Type | Common Examples | Application Principle |
|---|---|---|
| Amino Acid Derivatives | Chirasil-L-Val | Forms transient diastereomeric complexes with the analyte enantiomers, allowing for separation. nih.gov |
| Cyclodextrin Derivatives | Rt-gamma-DEXsa | Utilizes inclusion complexation, where enantiomers fit differently into the chiral cavity of the cyclodextrin. nih.gov |
Application of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate quantification in complex matrices, as it effectively corrects for analyte losses during sample preparation and for matrix effects during analysis. nih.govrsc.org The method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample as an internal standard. rsc.orgacs.org
Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses and ionization suppression or enhancement. nih.gov The analyte concentration is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. nih.gov This approach, typically coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides excellent sensitivity, precision, and accuracy for folate analysis. nih.govdocumentsdelivered.com
| Isotope-Labeled Standard | Mass Difference (vs. Unlabeled) | Primary Use |
|---|---|---|
| [²H₄]-Folic Acid | +4 Da | Internal standard for quantifying various folate vitamers. acs.orgnih.gov |
| [¹³C₅]-Folic Acid | +5 Da | Internal standard for folate quantification in food and biological samples. nih.gov |
| [¹³C₅]-5-Methyltetrahydrofolate | +5 Da | Specific internal standard for the most common natural folate vitamer. nih.gov |
Spectroscopic Techniques for Structural Elucidation of Related Compounds
Confirming the chemical structure of novel folate derivatives or verifying the identity of known ones requires powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of molecular structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about a molecule's structure. rsc.org Through ¹H NMR and ¹³C NMR experiments, it is possible to identify the different chemical environments of hydrogen and carbon atoms within the molecule, respectively. mdpi.com For a compound like Menthiafolic acid, NMR would confirm the core structure, which consists of a pteridine ring, a p-aminobenzoate (PABA) moiety, and a glutamate tail. rsc.org Specific chemical shifts and coupling patterns would verify the presence and connectivity of these components, as well as the addition of the "menthia" group.
| Atom/Group | Moiety | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H7 | Pteridine Ring | ~8.6 | - |
| Aromatic Protons | p-Aminobenzoate (PABA) | 6.6 - 7.6 | - |
| α-CH | Glutamate | ~4.5 | ~54 |
| C4 | Pteridine Ring | - | ~166 |
| C=O (Amide) | PABA-Glutamate Linkage | - | ~169 |
| C=O (Carboxyl) | Glutamate | - | ~176 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. When coupled with tandem mass spectrometry (MS/MS), HRMS becomes a powerful tool for structural elucidation. nih.gov
In an MS/MS experiment, a specific parent ion is selected and fragmented. The resulting fragment ions are then analyzed at high resolution. The fragmentation pattern provides a molecular fingerprint and reveals the structure of the constituent parts of the molecule. For a folic acid derivative, fragmentation would typically occur at the bonds connecting the pteridine, PABA, and glutamate moieties, allowing for the confirmation of each structural component. rsc.orgnih.gov
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
|---|---|---|---|
| [M+H]⁺ | Fragment A | Glutamate moiety | Cleavage of the amide bond, indicating the mass of the pteroyl group. |
| [M+H]⁺ | Fragment B | Pteridine-CH₂-NH group | Cleavage of the C-N bond, indicating the mass of the p-aminobenzoyl-glutamate portion. |
| Fragment A | Fragment C | p-aminobenzoate moiety | Further fragmentation confirming the pteridine ring structure. |
Theoretical and Computational Chemistry in Analytical Characterization
Density Functional Theory (DFT) in Mechanistic Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, offering profound insights into the electronic structure of molecules and the mechanisms of chemical reactions. DFT calculations allow researchers to model the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. By determining the energies of these structures, key thermodynamic and kinetic parameters, such as reaction energies and activation barriers, can be calculated. This information is invaluable for understanding reaction feasibility, predicting product distributions, and elucidating complex multi-step mechanisms at a molecular level.
While, as of now, specific DFT-based mechanistic studies focusing exclusively on this compound ((S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid) have not been extensively reported in scientific literature, the application of this methodology holds significant promise for characterizing its chemical behavior. DFT is well-suited to investigate the pathways of its formation, its degradation, and its conversion into other compounds of interest, such as wine lactone.
To illustrate the potential of DFT in this context, it is useful to examine computational studies on structurally related molecules. Chrysanthemic acid, another C10 monoterpene acid, has been the subject of such investigations. A study on the decomposition mechanism of chrysanthemic acid utilized DFT calculations at the B3LYP/6-311+G** level of theory to explore three potential reaction pathways: cis-trans isomerization, rearrangement, and fragmentation nih.gov.
The research provided detailed insights into the potential energy surface for each pathway. The calculations revealed that all three decomposition routes are endothermic. However, the activation barriers computed for each process were significantly different, allowing for a comparison of their kinetic feasibility. The study concluded that the cis-trans isomerization pathway is the most energetically favorable process due to its lower activation barrier compared to the rearrangement and fragmentation pathways nih.gov. These findings demonstrate how DFT can be used to predict the most likely course of a chemical reaction. A similar approach could be employed to study the stability and reactivity of this compound, providing a theoretical foundation for its observed chemical properties.
The quantitative data generated from such studies are pivotal for a comprehensive mechanistic understanding. The table below, based on the findings for chrysanthemic acid, exemplifies the type of data that DFT calculations can provide for comparing competing reaction mechanisms nih.gov.
| Reaction Pathway | Description | Calculated Activation Barrier (kcal/mol) | Thermodynamic Favorability |
|---|---|---|---|
| Cis-Trans Isomerization | Isomerization around the cyclopropane ring. | 39.1 | Most Favorable |
| Rearrangement | Stepwise rearrangement to form a lactone intermediate. | 47.5 | Less Favorable |
| Fragmentation | Cleavage of the cyclopropane ring to form carbene species. | (Higher than rearrangement) | Least Favorable |
By applying these established computational methods to this compound, researchers could elucidate the mechanisms of its important chemical transformations. For instance, DFT could model the acid-catalyzed cyclization that leads to the formation of wine lactone, predict the stereochemical outcome, and identify key intermediates. Such theoretical studies would provide a valuable atomic-level understanding that complements experimental observations in the analytical characterization of this compound.
Biological and Ecological Roles of Menthiafolic Acid and Its Derivatives
Menthiafolic Acid as a Plant Secondary Metaboliteresearchgate.netnih.gov
Menthiafolic acid, a monoterpenoid, is a naturally occurring compound found in various plants. nih.gov As a secondary metabolite, it is not directly involved in the primary functions of growth, development, or reproduction. Instead, it plays a crucial role in the plant's interaction with its environment. nih.gov These compounds are often synthesized in response to specific ecological triggers and are vital for the plant's survival and defense mechanisms. nih.gov The glycosylation of lipophilic molecules like menthiafolic acid is a common process in plants, leading to the formation of a diverse range of secondary metabolites with important biological functions. researchgate.net
Role in Plant Stress Tolerance (Abiotic and Biotic)researchgate.net
Plant secondary metabolites are key to a plant's ability to withstand various environmental challenges. Menthiafolic acid and its derivatives are integral to the defense systems that mitigate both abiotic (environmental) and biotic (living) stresses. researchgate.net
Abiotic Stress: This includes environmental factors such as drought, temperature fluctuations, and UV radiation. Plants respond to these stressors by activating complex signaling pathways, which often involve the production of secondary metabolites. nih.govmdpi.com These compounds can help protect cellular structures, maintain osmotic balance, and reduce oxidative damage, thereby enhancing the plant's resilience. nih.govmdpi.comnih.gov
Biotic Stress: This involves threats from other living organisms, such as pathogens (fungi, bacteria) and herbivores. Menthiafolic acid contributes to a plant's chemical defense arsenal, helping to deter or inhibit these attackers. researchgate.net
Table 1: Examples of Plant Stressors and Secondary Metabolite Responses
| Stress Type | Specific Stressor | General Plant Response Mechanism Involving Secondary Metabolites |
| Abiotic | Drought | Production of osmoprotectants and antioxidants to maintain water balance and prevent cell damage. nih.gov |
| Heavy Metal Toxicity | Chelation and sequestration of metal ions, induction of antioxidant defense systems. mdpi.com | |
| Biotic | Fungal Pathogens | Synthesis of phytoalexins and other antimicrobial compounds to inhibit fungal growth. nih.gov |
| Herbivorous Insects | Production of anti-feedant compounds to deter feeding. nih.gov |
Involvement in Free Radical Scavengingresearchgate.netresearchgate.net
A common consequence of both abiotic and biotic stress is the overproduction of reactive oxygen species (ROS), leading to oxidative stress that can damage cells. mdpi.comnih.gov Plants employ a sophisticated antioxidant defense system to neutralize these harmful molecules, and secondary metabolites are a major component of this system. mdpi.com
Menthiafolic acid, particularly in its esterified forms, participates in free radical scavenging. researchgate.net The chemical structure of these monoterpenoids, often featuring α,β-unsaturated carbonyl groups and phenolic hydroxyls in their derivatives, endows them with antioxidant properties. researchgate.net They can donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to vital cellular components like DNA, proteins, and lipids. researchgate.net The antioxidant capacity of plant extracts is frequently linked to their phenolic components. researchgate.net
Table 2: Research Findings on Antioxidant Activity of Plant-Derived Compounds
| Plant/Compound Type | Assay Method | Finding |
| Mentha haplocalyx (Mint) Extract | DPPH radical scavenging | The crude extract exhibited significant antioxidant activity, which was attributed to its polyphenolic acid components. researchgate.netnih.gov |
| Various Thai Plant Extracts | DPPH and ABTS assays | Extracts showed a wide range of scavenging activity, with the highest levels correlated to high phenolic and flavonoid content. nih.govresearchgate.net |
| Menthiafolic Acid Derivatives | Structural Analysis | The presence of specific functional groups, such as phenolic hydroxyls, contributes to their biological activities, including antioxidant effects. researchgate.net |
Contribution to Antimicrobial and Antiherbivore Defense Mechanismsresearchgate.netnih.gov
Menthiafolic acid and its derivatives serve as defensive substances against a wide array of biological threats. researchgate.net These compounds can function as phytoalexins (antimicrobials produced in response to infection) or phytoanticipins (pre-formed antimicrobial compounds). nih.gov
Antimicrobial Defense: Many terpenoids are known to possess antifungal and antibacterial properties. researchgate.net The presence of menthiafolic acid derivatives in plant tissues can inhibit the growth and proliferation of invading pathogens, forming a chemical barrier against infection.
Antiherbivore Defense: These secondary metabolites can also act as anti-feedants, deterring insects and other herbivores from consuming the plant. nih.gov Their taste or toxicity can make the plant unpalatable, thus reducing the damage caused by grazing. The development of terpenoid-based defense potentiators is an area of active research for crop protection. nih.gov
Functional Significance of Menthiafolic Acid Glucose Estersresearchgate.net
In plants, menthiafolic acid often occurs as a glucose ester. researchgate.net The attachment of a glucose molecule (a process known as glycosylation) is a ubiquitous process that modifies the properties of small lipophilic molecules, significantly impacting their function and fate within the plant. researchgate.net
Impact on Lipophilicity and Transport within Plant Tissuesresearchgate.netnih.gov
Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical factor governing its movement across cellular membranes. nih.gov While the core structure of menthiafolic acid is lipophilic, the addition of a hydrophilic sugar moiety like glucose creates a molecule with both fat-soluble and water-soluble characteristics.
This change in physicochemical properties is crucial for several reasons:
Solubility and Storage: Glycosylation increases the water solubility of the compound, which facilitates its transport via the plant's vascular system (xylem and phloem) and allows for its storage in the aqueous environment of the cell vacuole.
Membrane Transport: The balance between lipophilic and hydrophilic characteristics is essential for a compound's ability to cross cellular membranes. nih.gov This allows the plant to move these defensive compounds to specific tissues or subcellular compartments where they are needed. Plants possess specific transporter proteins, such as those from the SWEETs family, that are responsible for moving sugars and, by extension, sugar-conjugated molecules across membranes. nih.gov
Table 3: Effect of Glycosylation on Molecular Properties
| Property | Original Lipophilic Molecule (Aglycone) | Glycosylated Molecule (Glucose Ester) | Functional Implication |
| Water Solubility | Low | High | Enhanced transport in aqueous cellular environments and storage in vacuoles. |
| Lipophilicity | High | Reduced/Modified | Alters ability to cross lipid-based cell membranes. nih.gov |
| Chemical Stability | Variable | Often Increased | Protects the active compound from degradation during transport and storage. |
| Biological Activity | Active | Often Inactive (Pro-drug) | Allows for the safe storage of a potentially toxic compound until it is activated by enzymatic cleavage of the sugar. |
Relationship to Plant Defense Responsesresearchgate.net
The formation of menthiafolic acid glucose esters is directly linked to the plant's defense strategies. researchgate.net These esters are considered key players in how plants respond to both biotic and abiotic stress. researchgate.net
The glucose ester form can be viewed as a stable, transportable, and non-toxic "pro-drug" version of the active defense compound. When a plant tissue is attacked by a pathogen or herbivore, specific enzymes (glycosidases) can be released that cleave the glucose molecule from the ester. This releases the more lipophilic and biologically active form of menthiafolic acid precisely at the site of attack, where it can exert its antimicrobial or antiherbivore effects. This mechanism allows the plant to mount a rapid and targeted chemical defense without suffering the metabolic cost or potential self-toxicity of storing high concentrations of the active compound throughout its tissues.
Potential Bioactivities of Menthiafolic Acid and its Glucose Esters in Vitro Studies
Menthiafolic acid, a monoterpene acid, and its glucose esters are secondary metabolites found in various plants. researchgate.net Scientific interest in these compounds has grown due to their potential therapeutic properties, which have been observed in studies on plant extracts containing them. researchgate.netoatext.com In vitro research suggests that these molecules may possess antioxidant, anti-inflammatory, and tumor-inhibiting capabilities. researchgate.net These biological activities are often attributed to specific chemical features within their structures. researchgate.net
Antioxidant Properties Linked to Chemical Functionalities
The antioxidant activity of plant extracts containing menthiafolic acid and its derivatives is a significant area of research. researchgate.netmdpi.com This property is largely associated with the capacity of their chemical constituents to scavenge free radicals. researchgate.net Phenolic compounds, often found alongside menthiafolic acid in plant extracts such as those from the Mentha (mint) species, are well-known for their antioxidant effects. oatext.commdpi.com
The chemical structure of menthiafolic acid itself, particularly the presence of an α,β-unsaturated carbonyl group, contributes to its biological activities. researchgate.net When esterified with glucose and combined with phenolic moieties like gallic acid, the resulting compounds exhibit notable free radical scavenging capabilities. researchgate.net In vitro antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netnih.govhortijournal.com
| Plant Extract/Compound | Assay | Results (Example Values) |
|---|---|---|
| Methanolic Extract of Mentha x villosa | DPPH Radical Scavenging | 106.04 ± 3.26 mg Trolox Equivalents/g |
| Aqueous Acetone Extract of Phyllanthus urinaria | DPPH Radical Scavenging | SC50 = 14.3 µg/ml |
| Saponin Rich Fraction of Gymnema sylvestre | DPPH Radical Scavenging | IC50 = 85.02 ± 0.52 µg/mL |
This table presents example data from studies on plant extracts known to contain various bioactive compounds, including phenolics and terpenoids, to illustrate typical findings in antioxidant research. The specific contribution of Menthiafolic acid to these values would require further investigation with the isolated compound.
Anti-Inflammatory Activities in Plant-Derived Extracts
Plant extracts containing menthiafolic acid and its derivatives have demonstrated potential anti-inflammatory effects in various in vitro models. researchgate.netmdpi.com The anti-inflammatory action of these extracts is often linked to their ability to modulate the production of inflammatory mediators. nih.govnih.gov For instance, studies on various plant extracts have shown inhibition of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov
The presence of an α,β-unsaturated carbonyl group in menthiafolic acid is considered a key functional group that may contribute to these anti-inflammatory properties. researchgate.net Research on extracts from plants such as Pistacia atlantica and Camellia oleifera has shown significant reduction in inflammatory markers in laboratory settings. researchgate.netnih.gov These studies often utilize cell-based assays to screen for anti-inflammatory potential. nih.gov
| Plant Extract | In Vitro Model | Observed Effect |
|---|---|---|
| Dracocephalum moldavica Hairy Roots Extract | LPS-stimulated Human Monocyte THP-1 Cells | Modulation of pro-inflammatory cytokine production |
| Camellia oleifera Seed Extract | In Vitro assays | Inhibited production of IL-1β and TNF-α |
| Punica granatum Seed Oil | In Vitro models of arthritis | Suppression of pro-inflammatory cytokines |
This table provides examples of anti-inflammatory activities observed in extracts from various plants. The specific role of Menthiafolic acid in these activities within the complex extracts is an area for more targeted research.
Consideration of Tumor Inhibition and Carcinogenesis Suppression Mechanisms in Plant Extracts
The potential for tumor inhibition and carcinogenesis suppression is another significant aspect of the bioactivity of plant extracts containing compounds like menthiafolic acid. researchgate.net In vitro studies on various plant-derived compounds have explored their effects on cancer cell lines, focusing on mechanisms such as inhibiting cell proliferation and inducing apoptosis (programmed cell death). nih.govnih.gov
Functional groups within menthiafolic acid and associated phenolic compounds, such as the α,β-unsaturated carbonyl group and phenolic hydroxyls, are thought to be important for these potential anticancer activities. researchgate.net Research on compounds with similar structural features, like ursolic acid, has shown that they can inhibit the proliferation, migration, and colony formation of cancer cells. nih.govnih.gov The mechanisms may involve the regulation of various signaling pathways and the expression of proteins involved in apoptosis, such as those from the Bcl-2 family. nih.gov
| Compound/Extract | Cancer Cell Line (Example) | Potential Mechanism of Action |
|---|---|---|
| Ursolic Acid | Ovarian Cancer Cells | Inhibition of proliferation and migration, induction of apoptosis |
| Triterpenes from Centella asiatica | Human Gastric Adenocarcinoma (MK-1) | Antiproliferative activity |
| Saponin Rich Fraction from Gymnema sylvestre | Breast Cancer Cell Lines | Cytotoxic potential, induction of apoptosis |
This table illustrates the types of anti-tumor activities and mechanisms being investigated for various plant-derived compounds. While menthiafolic acid is suggested to have potential in this area, detailed studies on the isolated compound are needed to confirm its specific effects and mechanisms.
Future Research Directions and Emerging Areas in S Menthiafolic Acid Studies
Elucidation of Comprehensive Biosynthetic Pathways
The complete biosynthetic pathway of (S)-menthiafolic acid in Vitis vinifera and other plant species is currently not well understood. While it is known to be present in grapes and its concentration can be influenced by fermentation processes, the specific enzymatic steps leading to its formation are yet to be identified. nih.gov Future research should focus on identifying the precursor molecules and the specific enzymes, such as synthases and hydroxylases, that catalyze its formation. This could involve a multi-omics approach, integrating genomics, transcriptomics, and metabolomics to identify candidate genes and enzymes involved in the pathway. Understanding the biosynthesis is fundamental for potentially modulating its concentration in grapes to influence wine aroma profiles.
Advanced Stereochemical Control in Synthesis
The development of highly stereoselective synthetic routes to produce enantiomerically pure this compound is a significant challenge for organic chemists. Currently, its presence in wine is predominantly in the (S)-configuration. nih.gov Future research in synthetic organic chemistry should aim to develop novel asymmetric synthesis strategies. This could involve the use of chiral catalysts, enzymes, or chiral auxiliary-controlled reactions to achieve high enantiomeric excess. Success in this area would not only provide a reliable standard for analytical studies but also open avenues for sensory evaluations to better understand the specific contribution of the (S)-enantiomer to wine aroma.
Mechanistic Investigations of Enantiomeric Conversions under Varied Conditions
The stability of the stereocenter in menthiafolic acid and the potential for enantiomeric conversion under different conditions, such as those found during winemaking and aging, are critical areas for investigation. It has been observed that the ratio of wine lactone enantiomers in aged wine is consistent with the hydrolytic conversion of the corresponding (R)- and this compound enantiomers at a pH of 3.0. nih.gov This suggests that the enantiomeric composition of menthiafolic acid directly influences the stereochemistry of the resulting wine lactone.
Future studies should systematically investigate the kinetics and mechanisms of racemization or epimerization of this compound under a range of pH values, temperatures, and matrix compositions relevant to winemaking and storage. This research would provide valuable insights into how processing and aging conditions might alter the sensory profile of wine by affecting the stereochemistry of this key precursor.
A summary of the observed relationship between Menthiafolic acid enantiomers and wine lactone formation is presented below:
| Precursor | Resulting Wine Lactone Enantiomer | Condition |
| This compound | (3S,3aR,7aS)-Wine Lactone | Hydrolysis at pH 3.0 |
| (R)-Menthiafolic acid | (3R,3aR,7aS)-Wine Lactone | Hydrolysis at pH 3.0 |
Exploration of Menthiafolic Acid’s Role in Diverse Biological Systems Beyond Viticulture
To date, the study of menthiafolic acid has been almost exclusively confined to its role in viticulture and winemaking. nih.gov A significant and exciting area for future research is the exploration of its presence and potential biological functions in a wider range of plant species and other biological systems. Investigating its occurrence in other fruits, herbs, and medicinal plants could reveal novel ecological or physiological roles. Such research could uncover previously unknown biological activities, expanding the relevance of this compound beyond the realm of flavor chemistry.
Development of Novel Analytical Methodologies for Trace Analysis and Isomer Differentiation
The accurate quantification of this compound and its enantiomer at trace levels in complex matrices like grape juice and wine is essential for understanding its contribution to aroma. While enantioselective gas chromatography-mass spectrometry (GC-MS) has been successfully employed, there is a continuous need for the development of more sensitive, rapid, and robust analytical methods. nih.gov
Future research could focus on the development of novel chiral stationary phases for high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to achieve baseline separation of the enantiomers. Furthermore, the application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could enhance selectivity and sensitivity, allowing for more precise quantification and structural elucidation of related metabolites. The development of such methods is crucial for advancing our understanding in all the aforementioned research areas.
Q & A
Q. What are the established synthetic pathways for (S)-Menthiafolic Acid, and how can purity be optimized during synthesis?
Methodological Answer :
- Synthesis Optimization : Use chiral resolution techniques (e.g., enzymatic catalysis or chiral chromatography) to isolate the (S)-enantiomer. Purity can be validated via HPLC with a chiral stationary phase, comparing retention times to standards .
- Key Parameters : Monitor reaction temperature, solvent polarity, and catalyst loading to minimize racemization. Document protocols in detail for reproducibility .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer :
- Spectroscopy : Combine H/C NMR to confirm stereochemistry and functional groups. Compare spectral data to databases like SciFinder or Reaxys.
- Chromatography : Use chiral GC-MS or HPLC to distinguish enantiomers. Validate methods with spiked samples to confirm resolution .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?
Methodological Answer :
- Data Reconciliation : Apply meta-analysis frameworks (e.g., PRISMA) to aggregate studies. Assess heterogeneity using I statistics to quantify variability.
- Confounding Variables : Stratify data by experimental conditions (e.g., dosage, cell lines) to identify bias. Use sensitivity analysis to test robustness of conclusions .
Q. What statistical approaches are suitable for dose-response studies involving this compound?
Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC and efficacy. Validate with bootstrapping to assess confidence intervals.
- Handling Outliers : Apply Grubbs’ test to identify outliers, then re-analyze data with and without them to evaluate impact .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
Methodological Answer :
- Experimental Design : Use crossover studies to minimize inter-subject variability. Include control groups receiving racemic mixtures to isolate (S)-enantiomer effects.
- Sampling Protocol : Collect plasma/tissue samples at multiple timepoints. Analyze via LC-MS/MS for sensitivity .
Methodological Frameworks
What frameworks guide the formulation of research questions for this compound studies?
Methodological Answer :
Q. How can systematic reviews on this compound ensure comprehensive literature retrieval?
Methodological Answer :
- Database Selection : Use PubMed, Embase, and Web of Science for peer-reviewed studies. Avoid Google Scholar due to incomplete coverage and irreproducible searches .
- Search Strategy : Develop Boolean queries (e.g., "this compound AND (synthesis OR pharmacokinetics)") and document syntax for transparency .
Data Analysis and Reporting
Q. How should researchers address variability in spectroscopic data across laboratories?
Methodological Answer :
- Standardization : Calibrate instruments using certified reference materials. Report detailed experimental conditions (e.g., solvent, temperature) to enable cross-lab comparisons .
- Collaborative Trials : Participate in inter-laboratory studies to identify systematic errors .
Q. What guidelines ensure rigorous reporting of this compound studies?
Methodological Answer :
- Structure : Follow AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) format. Include raw data in supplementary materials for reproducibility.
- Statistical Disclosure : Report effect sizes, p-values, and confidence intervals. Avoid selective reporting of significant results .
Tables for Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
